molecular formula C22H19ClN4OS B15189081 Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(4-methylphenyl)- CAS No. 84484-08-2

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(4-methylphenyl)-

Cat. No.: B15189081
CAS No.: 84484-08-2
M. Wt: 422.9 g/mol
InChI Key: BBYVWTBKMYPAQA-UHFFFAOYSA-N
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Description

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a benzimidazole moiety, which is often associated with biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzimidazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Halides, nucleophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiourea derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- has several scientific research applications, including:

    Medicinal Chemistry: The compound’s benzimidazole moiety suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Agriculture: Thioureas are known for their use as plant growth regulators and pesticides. This compound may have similar applications.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiourea group can also interact with metal ions, affecting their availability and function in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)-: Similar structure but with a different substituent on the phenyl ring.

    Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-ethylphenyl)-: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. The presence of the benzimidazole moiety, in particular, sets it apart from other thioureas, potentially enhancing its biological activity and making it a valuable compound for research and development.

Properties

CAS No.

84484-08-2

Molecular Formula

C22H19ClN4OS

Molecular Weight

422.9 g/mol

IUPAC Name

1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C22H19ClN4OS/c1-14-2-5-16(6-3-14)24-22(29)25-17-7-9-18(10-8-17)28-13-21-26-19-11-4-15(23)12-20(19)27-21/h2-12H,13H2,1H3,(H,26,27)(H2,24,25,29)

InChI Key

BBYVWTBKMYPAQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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